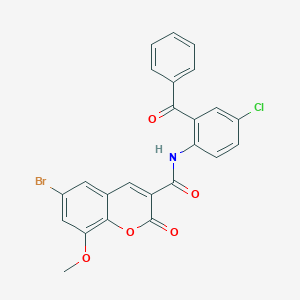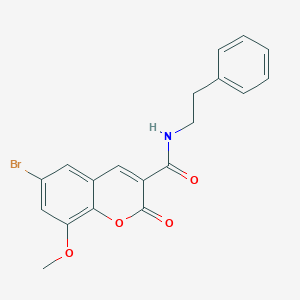![molecular formula C24H32N4O8S2 B288726 Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)
Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate, commonly known as E3330, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. E3330 belongs to the class of sulfonamide derivatives and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of E3330 involves the inhibition of the enzyme APE1, which is involved in DNA repair and redox regulation. By inhibiting APE1, E3330 disrupts the redox balance in cancer cells, leading to increased oxidative stress and ultimately cell death. In inflammatory diseases, E3330 inhibits the production of inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
E3330 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. In cancer cells, E3330 induces oxidative stress and DNA damage, leading to cell death. In inflammatory diseases, E3330 reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In viral infections, E3330 inhibits viral replication by disrupting the redox balance and inhibiting viral RNA polymerase.
实验室实验的优点和局限性
E3330 has several advantages for lab experiments, including its synthetic availability, high purity, and well-defined mechanism of action. However, E3330 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on E3330, including its potential use in combination with other chemotherapy drugs for cancer treatment, its use in the treatment of other inflammatory diseases, and its potential use in the development of new anti-viral drugs. Additionally, further research is needed to determine the optimal dosage and administration of E3330 for therapeutic applications.
合成方法
E3330 is synthesized through a multi-step process that involves the reaction of 1,5-dibromo-2-nitrobenzene with piperazine, followed by the reaction with sodium hydride and ethyl chloroformate. The resulting intermediate is then reacted with 4-(ethoxycarbonyl)-1-piperazine sulfonamide to obtain the final product.
科学研究应用
E3330 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, E3330 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Inflammatory diseases, such as rheumatoid arthritis and colitis, have also been studied, and E3330 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, E3330 has been studied for its potential anti-viral properties, particularly against the hepatitis B and C viruses.
属性
分子式 |
C24H32N4O8S2 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
ethyl 4-[5-(4-ethoxycarbonylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C24H32N4O8S2/c1-3-35-23(29)25-11-15-27(16-12-25)37(31,32)21-9-5-8-20-19(21)7-6-10-22(20)38(33,34)28-17-13-26(14-18-28)24(30)36-4-2/h5-10H,3-4,11-18H2,1-2H3 |
InChI 键 |
AVIVSORJIMMIFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)C(=O)OCC |
规范 SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)
